

NITD-916 solubility and preparation for experiments

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Compound of Interest

Compound Name: NITD-916

Cat. No.: B1494569

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Application Notes and Protocols for NITD-916

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent and orally active antitubercular agent that functions as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA).^[1] As a 4-hydroxy-2-pyridone derivative, **NITD-916** forms a ternary complex with InhA and its cofactor NADH, effectively blocking the fatty acyl substrate binding pocket.^[1] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.^[1] **NITD-916** has demonstrated significant activity against both drug-susceptible and multidrug-resistant strains of *Mycobacterium tuberculosis*, as well as other non-tuberculous mycobacteria such as *M. abscessus* and *M. fortuitum*.^{[1][2][3]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₅ NO ₂	^[1]
Molecular Weight	311.42 g/mol	^[1]
Appearance	White to off-white solid	^[1]
Purity	≥98% (HPLC)	^[4]

Solubility

The solubility of **NITD-916** is a critical factor for the preparation of stock solutions and experimental media. Based on available data, **NITD-916** is highly soluble in dimethyl sulfoxide (DMSO) but has low aqueous solubility.

Solvent	Solubility	Notes
DMSO	10 mg/mL	[4]
15 mg/mL	Sonication is recommended.	
17.5 mg/mL	Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic, which can impact solubility.[1]	
Aqueous Solutions	Low solubility	[1]
Ethanol	Data not readily available	

Stock Solution Preparation and Storage

Proper preparation and storage of **NITD-916** stock solutions are essential to maintain its stability and activity.

Parameter	Recommendation	Reference
Recommended Solvent	DMSO	[1][4]
Stock Concentration	10 mM in DMSO	
Storage of Powder	-20°C for up to 3 years	[1]
Storage of Stock Solution	Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]	

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **NITD-916** against mycobacterial strains using the broth microdilution method.

Materials:

- **NITD-916**
- DMSO (anhydrous)
- Mycobacterial culture (e.g., *M. tuberculosis* H37Rv)
- Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)
- 96-well microplates
- Incubator (37°C)
- Plate reader

Protocol:

- **Prepare NITD-916 Stock Solution:** Dissolve **NITD-916** in DMSO to a final concentration of 10 mM.
- **Serial Dilutions:** Perform serial two-fold dilutions of the **NITD-916** stock solution in 7H9 broth in a 96-well plate to achieve the desired concentration range (e.g., 0.01 µM to 10 µM).
- **Bacterial Inoculum:** Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Incubation:** Incubate the plates at 37°C for 7-14 days.
- **MIC Determination:** The MIC is defined as the lowest concentration of **NITD-916** that inhibits visible growth of the mycobacteria.

Macrophage Infection Assay

This protocol assesses the intracellular activity of **NITD-916** against mycobacteria within macrophages.

Materials:

- THP-1 cells (human monocytic cell line)
- RPMI-1640 medium supplemented with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- Mycobacterial culture
- **NITD-916**
- Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
- 7H10 agar plates

Protocol:

- **Cell Culture and Differentiation:** Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 20 ng/mL) for 48 hours.
- **Infection:** Infect the differentiated macrophages with mycobacteria at a multiplicity of infection (MOI) of 5:1 for 4 hours.
- **Removal of Extracellular Bacteria:** Wash the cells with PBS to remove extracellular bacteria.
- **NITD-916 Treatment:** Add fresh medium containing various concentrations of **NITD-916** or DMSO (vehicle control) to the infected cells.
- **Incubation:** Incubate the plates for 24-72 hours.
- **Cell Lysis and CFU Enumeration:** Lyse the macrophages with lysis buffer and plate serial dilutions of the lysate on 7H10 agar plates.

- Colony Counting: Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol describes the evaluation of **NITD-916**'s efficacy in an acute mouse model of M. tuberculosis infection.

Materials:

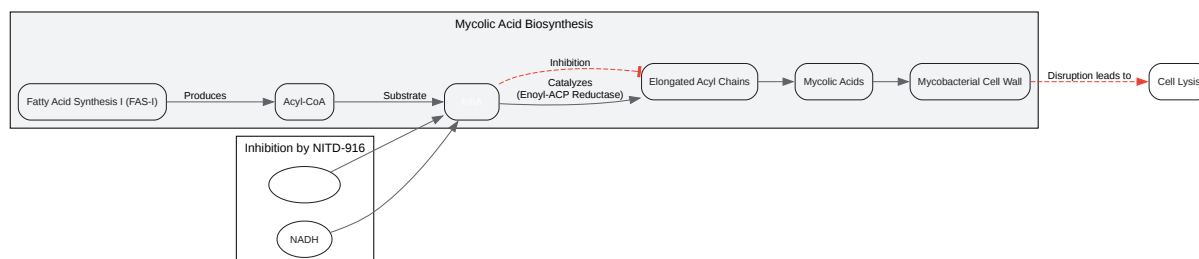
- BALB/c mice
- M. tuberculosis H37Rv
- **NITD-916**
- Vehicle for oral administration (e.g., a lipid-based microemulsion preconcentrate)
- Aerosol infection chamber

Protocol:

- Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.
- Treatment: Begin treatment with **NITD-916** (e.g., 100 mg/kg, administered orally once daily) at a specified time point post-infection.[\[1\]](#) A control group should receive the vehicle alone.
- Duration of Treatment: Continue treatment for a defined period (e.g., 4 weeks).
- Assessment of Bacterial Burden: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens.
- CFU Enumeration: Plate serial dilutions of the organ homogenates on 7H10 agar plates.
- Data Analysis: Count the CFUs after 3-4 weeks of incubation and compare the bacterial loads between the treated and control groups.

Visualizations

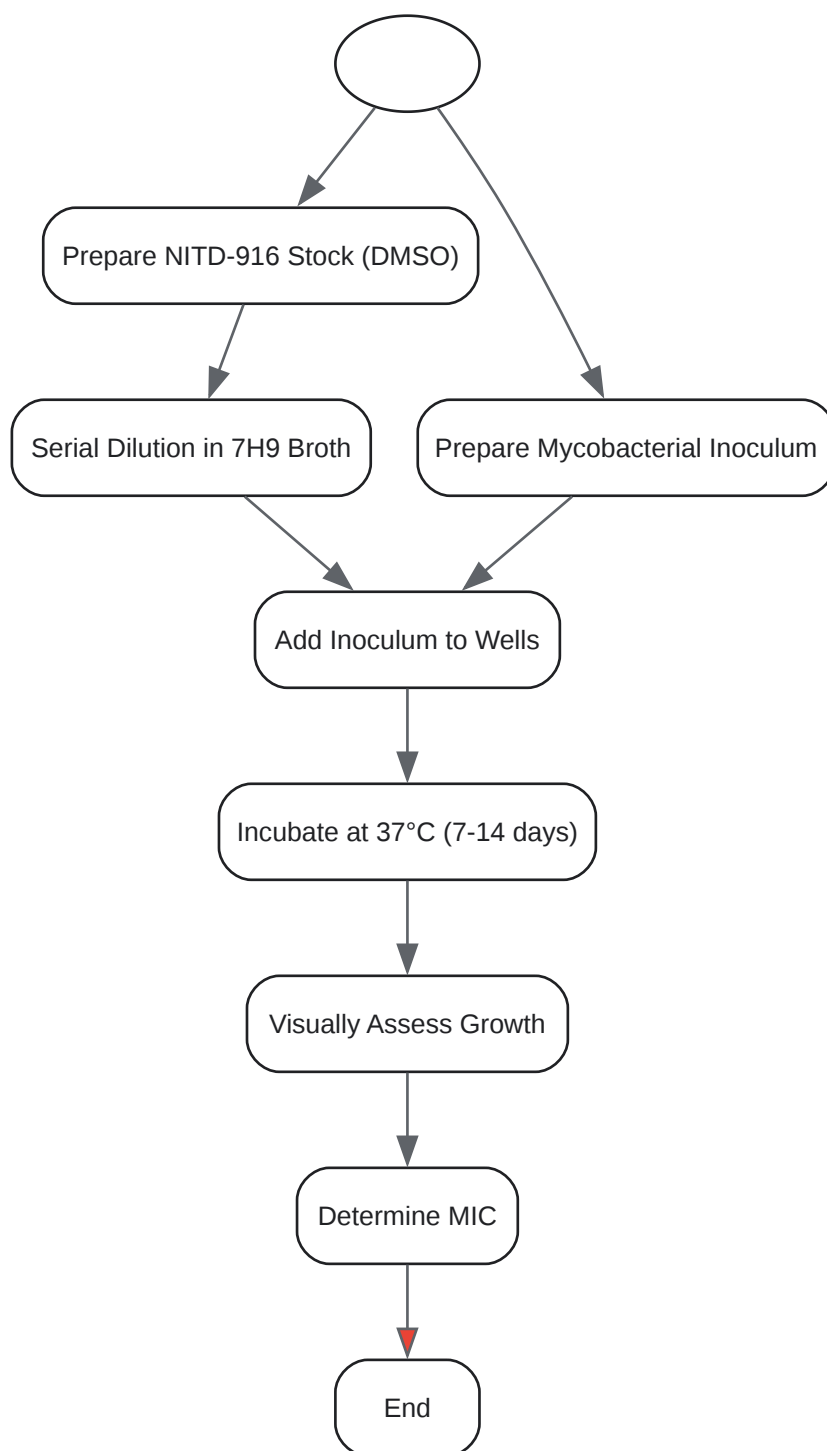
Signaling Pathway of NITD-916 Action



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Caption: Mechanism of action of **NITD-916** in inhibiting mycolic acid synthesis.

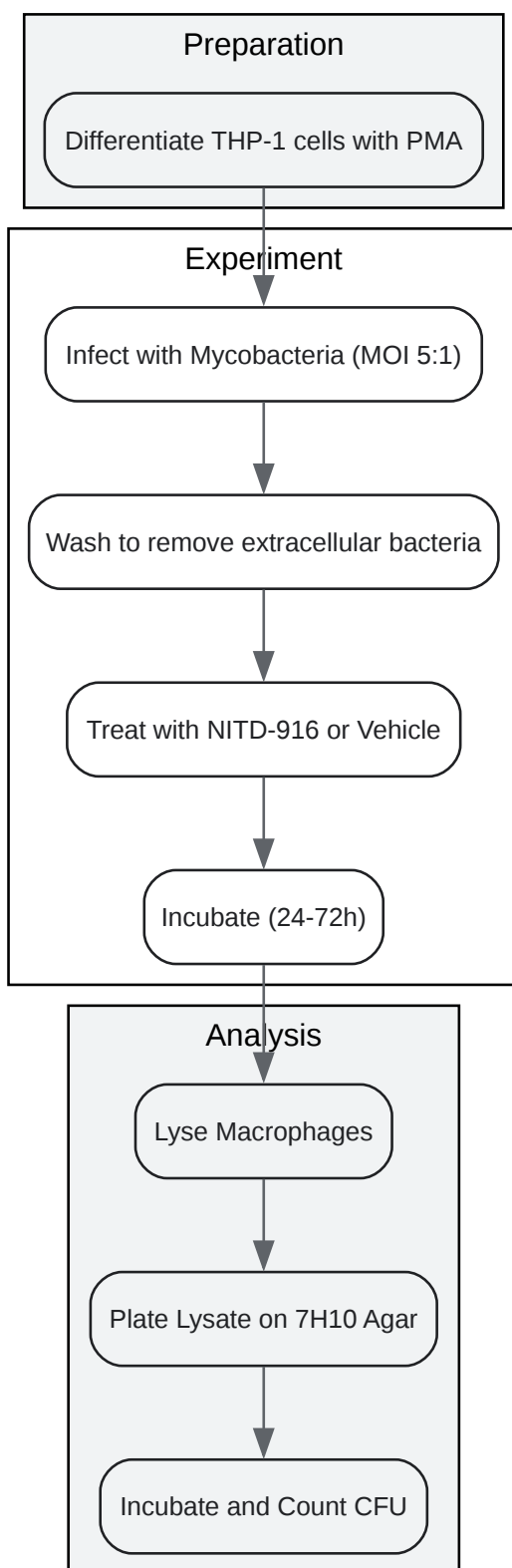
Experimental Workflow for In Vitro MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **NITD-916**.

Logical Flow for Macrophage Infection Assay



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Caption: Logical flow of the intracellular efficacy assessment in macrophages.

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